molecular formula C18H20O4 B3286872 3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde CAS No. 832740-80-4

3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde

Cat. No.: B3286872
CAS No.: 832740-80-4
M. Wt: 300.3 g/mol
InChI Key: KDQDWYICHJYQOR-UHFFFAOYSA-N
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Description

3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.3 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound features a benzaldehyde group substituted with a 3,4-diethoxybenzyl group, making it a valuable building block for synthesizing more complex molecules.

Preparation Methods

The synthesis of 3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-diethoxybenzyl alcohol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl ether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde can be compared with similar compounds such as:

    3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde: This compound has methoxy groups instead of ethoxy groups, which may affect its solubility and reactivity.

    3-[(3,4-Dihydroxybenzyl)oxy]benzaldehyde: The presence of hydroxy groups can significantly alter the compound’s chemical properties and biological activity.

    3-[(3,4-Dimethylbenzyl)oxy]benzaldehyde: The methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.

Properties

IUPAC Name

3-[(3,4-diethoxyphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-17-9-8-15(11-18(17)21-4-2)13-22-16-7-5-6-14(10-16)12-19/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQDWYICHJYQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=CC(=C2)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261151
Record name 3-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-80-4
Record name 3-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Diethoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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